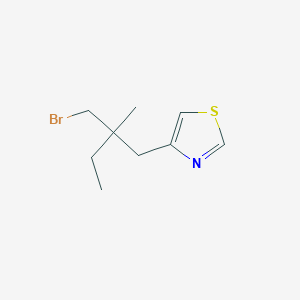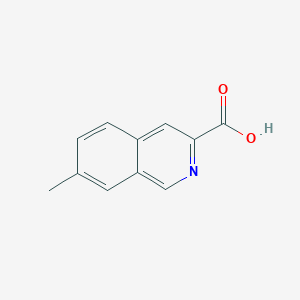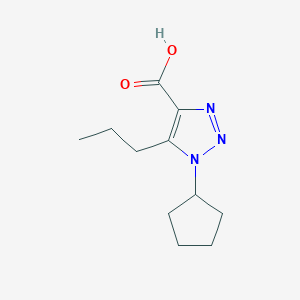
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring can be achieved through a cycloaddition reaction between an alkyne and an azide.
Functional Group Introduction: The cyclopentyl and propyl groups can be introduced through various organic synthesis techniques, such as alkylation or acylation reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Chemical Sensing: The compound can be used in the development of chemical sensors due to its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of 1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
類似化合物との比較
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a cyclopropyl group instead of a cyclopentyl group, which may affect its biological activity and chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: This derivative features a different triazole ring structure and a methyl ester group, leading to distinct reactivity and applications.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1-cyclopentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-5-9-10(11(15)16)12-13-14(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,15,16) |
InChIキー |
VNCLFGCCOJZXDA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1C2CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




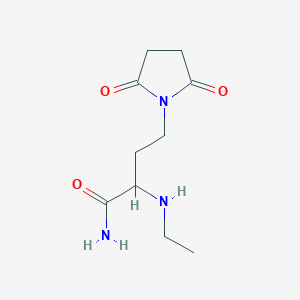
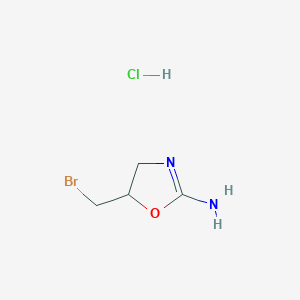
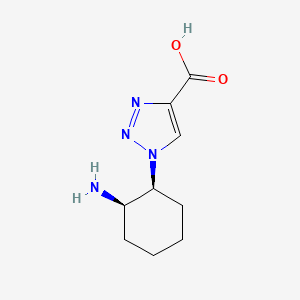
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
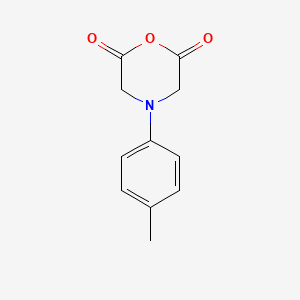
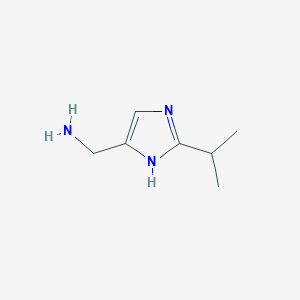
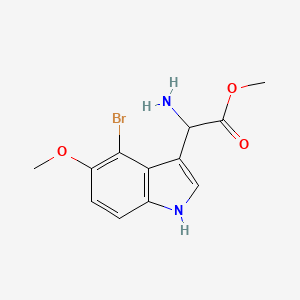
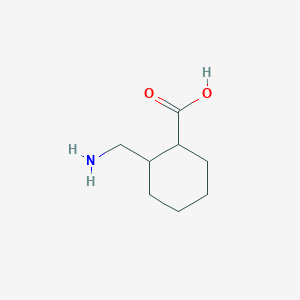
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
